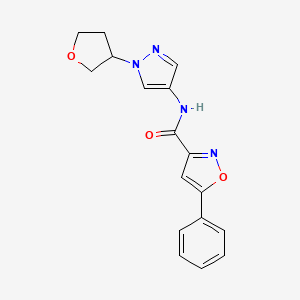

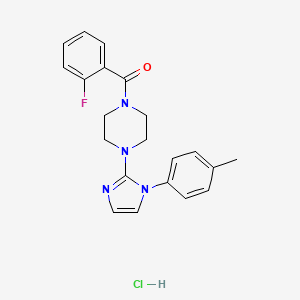

![molecular formula C22H20N2O7S2 B2579468 N-[2,2-bis(benzenesulfonyl)ethenyl]-4-ethoxy-2-nitroaniline CAS No. 702647-90-3](/img/structure/B2579468.png)

N-[2,2-bis(benzenesulfonyl)ethenyl]-4-ethoxy-2-nitroaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Catalytic Applications

N-[2,2-bis(benzenesulfonyl)ethenyl]-4-ethoxy-2-nitroaniline and its derivatives have been investigated for their catalytic properties. For instance, a Nickel (II) complex bearing diaminobenzene and sulfonamide was synthesized and found to effectively catalyze the reduction of nitrobenzenes in the presence of NaBH4 in water. This complex showcased a conversion rate of 62.5% for the reduction of 2-nitroaniline, pointing towards its potential application in catalytic reactions and green chemistry due to the environmentally benign nature of the reaction products (Dayan et al., 2019).

Synthesis Applications

The compound has also been utilized in the synthesis of acylamino acid anilides and p-nitroanilides, demonstrating its role in the synthesis of complex organic molecules. The reaction mechanisms involving this compound and its derivatives have been explored, highlighting the compound's relevance in the synthesis of various organic compounds and potentially in the pharmaceutical industry (Chen & Benoiton, 1978).

Analytical Chemistry Applications

In the field of analytical chemistry, derivatives of this compound have been used as intermediates for the development of methods aimed at detecting contaminants in consumer products like hair dyes. For example, an ionic liquid medium was employed to improve the separation and quantitation of aromatic amines, showcasing the compound's utility in enhancing analytical methods (Lizier & Zanoni, 2012).

Mecanismo De Acción

Propiedades

IUPAC Name |

N-[2,2-bis(benzenesulfonyl)ethenyl]-4-ethoxy-2-nitroaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O7S2/c1-2-31-17-13-14-20(21(15-17)24(25)26)23-16-22(32(27,28)18-9-5-3-6-10-18)33(29,30)19-11-7-4-8-12-19/h3-16,23H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTTOWJJBQDIPMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)NC=C(S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O7S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Bromo-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B2579397.png)

![2-chloro-N-[2-(3-piperidin-1-ylsulfonylphenyl)-3H-isoindol-1-ylidene]pyridine-3-carboxamide](/img/structure/B2579398.png)

![3-Benzo[1,3]dioxol-5-yl-2-thioxo-2,3-dihydro-1H-quinazolin-4-one](/img/structure/B2579403.png)

![N-(3-chlorophenyl)-2-[3-(4-methoxyphenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl]acetamide](/img/structure/B2579404.png)

![4-((4-Fluorophenyl)sulfonyl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2579405.png)

![(2Z)-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B2579407.png)

![3-[1-(5-Bromo-2-chlorobenzoyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2579408.png)